4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene
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Overview
Description
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(1,1-difluoroethyl)-2-fluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group would yield a 4-amino-1-(1,1-difluoroethyl)-2-fluorobenzene derivative .
Scientific Research Applications
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in molecular biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
Uniqueness
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The 1,1-difluoroethyl group adds further complexity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1823231-42-0 |
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Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
4-bromo-1-(1,1-difluoroethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
InChI Key |
SLOSFLNCZNVKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)(F)F |
Origin of Product |
United States |
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